3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine
Description
3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative featuring a fluorobenzylthio group at position 3 and a 2-methoxyphenyl substituent at position 6. The structural uniqueness of this compound lies in its substitution pattern: the 2-methoxyphenyl group introduces steric and electronic effects distinct from para-substituted analogs, while the 4-fluorobenzylthio moiety may enhance metabolic stability compared to alkylthio groups .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-17-5-3-2-4-15(17)16-10-11-18(21-20-16)23-12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJGPITJUBOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816366 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridazine ring with 4-fluorobenzylthiol.
Attachment of the 2-Methoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, thiols, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with specific functional groups modified.
Substitution: Substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their substituents are compared below:
*Estimated based on analogous compounds.
Key Observations:
- Thioether Linkage : The 4-fluorobenzylthio group in the target and offers improved lipophilicity (logP ~3.2) compared to pyridinylmethylthio (logP ~2.8) in , favoring membrane permeability .
Antimicrobial Activity:
- Triazolopyridazines (e.g., 3,6-di(4’-tolyl)triazolo[4,3-b]pyridazine) exhibit potent activity against Staphylococcus aureus and Candida albicans (MIC: 2–8 µg/mL), attributed to the triazolo ring’s hydrogen-bonding capacity .
- 3-Chloro-pyridazines (e.g., ) show moderate anti-bacterial and anti-viral activity, likely due to chloro’s electron-withdrawing effects enhancing target interaction .
- Target Compound : While direct data is unavailable, its 2-methoxyphenyl group may improve antifungal activity compared to chloro or bromo substituents, as methoxy groups enhance solubility and H-bond acceptor capacity .
Enzyme Inhibition:
- Pyridazine derivatives in target enzymes like fatty acid synthase (FAS) and coagulation factors.
Physicochemical Properties
*Estimated using fragment-based methods.
- The target’s higher logP compared to may enhance blood-brain barrier penetration, while its fewer H-bond acceptors relative to could reduce metabolic clearance .
Biological Activity
3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is a synthetic organic compound belonging to the class of pyridazines, characterized by its unique structural features that include a 4-fluorobenzylthio group and a 2-methoxyphenyl group attached to the pyridazine ring. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
- Molecular Formula : C18H15FN2OS
- Molecular Weight : 320.39 g/mol
- CAS Number : 896044-49-8
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : Achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
- Introduction of the 4-Fluorobenzylthio Group : This is done via nucleophilic substitution reactions.
- Attachment of the 2-Methoxyphenyl Group : This step also involves nucleophilic substitution, often using aryl halides.
These synthetic routes can be optimized for industrial production to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of pyridazines, including 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures possess potent effects against various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine may enhance their biological activity by increasing lipophilicity and improving membrane permeability.
Antiviral Activity
Recent studies have explored the antiviral potential of pyridazine derivatives. For instance, compounds similar to 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine have demonstrated effectiveness against viruses such as Chlamydia and Dengue virus. The mechanism often involves interaction with viral enzymes or host cell receptors, inhibiting viral replication.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research has indicated that pyridazine derivatives can induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades related to cell survival and proliferation. Specific studies have reported that similar compounds exhibit cytotoxicity against different cancer cell lines.
The exact mechanism by which 3-((4-Fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific molecular targets, such as enzymes or receptors involved in critical biochemical pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 3-((4-Chlorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine | Chlorine instead of Fluorine | Moderate antimicrobial activity |
| 3-((4-Methylbenzyl)thio)-6-(2-methoxyphenyl)pyridazine | Methyl group instead of Fluorine | Reduced anticancer activity |
| 3-((4-Bromobenzyl)thio)-6-(2-methoxyphenyl)pyridazine | Bromine instead of Fluorine | Enhanced antiviral properties |
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyridazine derivatives revealed that those with halogen substitutions exhibited improved activity against resistant bacterial strains. The study highlighted the importance of substituent position and electronic properties on antimicrobial potency.
- Antiviral Screening : In a comprehensive screening for antiviral agents, a series of pyridazine derivatives were tested against Chlamydia and Dengue virus. Results indicated that certain substitutions significantly enhanced antiviral efficacy, suggesting that structural modifications can lead to improved therapeutic profiles.
- Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of pyridazine derivatives on human cancer cell lines demonstrated that compounds with specific functional groups could induce apoptosis more effectively than standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
